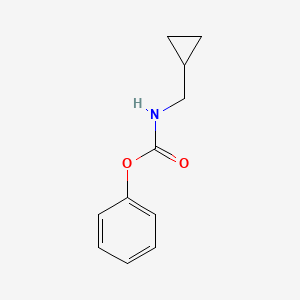

Phenyl N-(cyclopropylmethyl)carbamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

phenyl N-(cyclopropylmethyl)carbamate |

InChI |

InChI=1S/C11H13NO2/c13-11(12-8-9-6-7-9)14-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,12,13) |

InChI Key |

TUOGAYJQSBOBDM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CNC(=O)OC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Phenyl N-(cyclopropylmethyl)carbamate chemical structure and properties

[1]

Executive Summary

Phenyl N-(cyclopropylmethyl)carbamate is an activated carbamate ester serving as a critical electrophilic building block in organic synthesis.[1] Unlike alkyl carbamates which are often stable end-products, phenyl carbamates are designed to be reactive intermediates.[1] The phenoxy group functions as a leaving group, allowing the molecule to act as a "masked isocyanate," facilitating the safe and efficient formation of unsymmetrical ureas without handling volatile or toxic isocyanates directly.[1]

Primary Application: Synthesis of urea-linked pharmacophores (e.g., in PROTACs, kinase inhibitors, and GPCR ligands).[1] Key Characteristic: Controlled reactivity toward amines under mild basic conditions.[1]

Chemical Identity & Structural Analysis[1][2]

| Property | Detail |

| IUPAC Name | Phenyl N-(cyclopropylmethyl)carbamate |

| Common Names | Carbamic acid, (cyclopropylmethyl)-, phenyl ester; Phenyl cyclopropylmethylcarbamate |

| CAS Number | Not widely listed in public registries; refer to specific patent literature (e.g., WO2023069708).[1] |

| Molecular Formula | C₁₁H₁₃NO₂ |

| Molecular Weight | 191.23 g/mol |

| SMILES | C1CC1CNC(=O)Oc2ccccc2 |

| Structure Description | A carbamate linker connecting a lipophilic cyclopropylmethyl amine tail to a reactive phenyl ester head.[1] |

Structural Visualization

The molecule consists of three distinct domains:

Synthesis & Manufacturing Protocol

Context: The synthesis exploits the high reactivity of phenyl chloroformate toward primary amines.[1] This protocol is derived from optimized medicinal chemistry workflows (e.g., WO2023069708).[1]

Reagents

-

Substrate: Cyclopropylmethylamine (1.0 equiv)[1]

-

Reagent: Phenyl chloroformate (1.0 - 1.1 equiv)[1]

-

Base: Pyridine or Triethylamine (1.1 - 1.5 equiv)[1]

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]

Step-by-Step Methodology

-

Preparation: Charge a reaction vessel with Cyclopropylmethylamine and Pyridine in anhydrous DCM. Cool the mixture to 0°C (ice bath) to control the exotherm.

-

Addition: Add Phenyl chloroformate dropwise over 15–30 minutes. Note: Phenyl chloroformate is corrosive and lachrymatory; handle in a fume hood.

-

Reaction: Allow the mixture to warm to ambient temperature (20–25°C) and stir for 1–2 hours. Monitor via LC-MS or TLC (disappearance of amine).[1]

-

Quench & Workup: Quench with water. Extract the aqueous layer with DCM (2x).[1][2] Wash combined organics with 1N HCl (to remove pyridine), followed by brine.[1]

-

Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Isolation: Purify the residue via silica gel column chromatography (Gradient: Petroleum ether/Ethyl acetate, 10:1 to 1:1).

Synthesis Pathway Diagram[1]

Figure 1: Synthetic route via chloroformate activation.[1]

Physicochemical Properties & Spectral Data[1][3][4]

The following data characterizes the isolated intermediate.

| Parameter | Value / Observation |

| Physical State | Solid (often described as yellow or white powder depending on purity) |

| Melting Point | Typically 80–120°C (Analogous phenyl carbamates range 85–150°C) |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate, Methanol.[1] Insoluble in water.[1] |

| Reactivity | Stable at room temperature if dry; hydrolyzes slowly in moisture/base.[1] |

Spectral Characterization (¹H NMR)

Solvent: DMSO-d₆, 400 MHz

- 7.83 (br t, 1H): Carbamate NH proton (characteristic broad triplet due to coupling with CH₂).[1]

- 7.34 – 7.40 (m, 2H): Phenyl meta -protons.[1]

- 7.16 – 7.22 (m, 1H): Phenyl para -proton.[1]

- 7.06 – 7.11 (m, 2H): Phenyl ortho -protons (shifted upfield relative to benzene due to oxygen donation).[1]

- 2.95 (t, 2H): N-CH₂ -Cyclopropyl (methylene adjacent to nitrogen).[1]

- 0.9 – 1.1 (m, 1H): Cyclopropyl CH (methine).[1]

- 0.2 – 0.5 (m, 4H): Cyclopropyl CH₂ ring protons.[1]

Applications & Mechanism of Action

The "Masked Isocyanate" Principle

Phenyl N-(cyclopropylmethyl)carbamate is primarily used to synthesize unsymmetrical ureas .[1] While isocyanates (R-N=C=O) are the traditional reagents for this, they are often toxic, volatile, and unstable.[1] This phenyl carbamate acts as a stable, storable equivalent.[1] Upon treatment with a second amine (R'-NH₂) and heat/base, it undergoes nucleophilic acyl substitution.[1]

Reaction Mechanism[1]

-

Nucleophilic Attack: The amine (R'-NH₂) attacks the carbonyl carbon of the carbamate.[1]

-

Elimination: The tetrahedral intermediate collapses, expelling the phenoxide ion (PhO⁻) as a leaving group.[1]

-

Product Formation: The result is a urea (R-NH-CO-NH-R').[1]

Reactivity Workflow Diagram

Figure 2: Mechanism of urea formation via phenyl carbamate displacement.[1]

Biological Relevance

While primarily an intermediate, the N-cyclopropylmethyl carbamate motif is biologically active in its own right:[1]

-

FAAH Inhibition: Carbamates are classic inhibitors of Fatty Acid Amide Hydrolase (FAAH).[1] The carbamate moiety carbamoylate the active site serine nucleophile.[1]

-

Drug Design: The cyclopropylmethyl group is a "privileged structure" in medicinal chemistry, often used to improve metabolic stability (blocking dealkylation) compared to simple alkyl chains.[1]

Safety & Handling

References

-

Patent Literature (Synthesis & Data): Compounds that mediate protein degradation and uses thereof.[1] WO2023069708A1. (2023).[1]

-

General Carbamate Chemistry: The Chemistry of Cyanates and Their Thio Derivatives. Patai's Chemistry of Functional Groups.[1] Wiley.[1]

-

Mechanistic Insight: Thavonekham, B. (1997).[1] Synthesis of substituted ureas from phenyl carbamates.[1] Synthesis, 1997(10), 1189-1194.[1] (Standard protocol reference for phenyl carbamate reactivity).

Phenyl N-(cyclopropylmethyl)carbamate (CAS: 66849-70-5) in Drug Discovery: A Technical Guide on Serine Hydrolase Targeting

Executive Summary

In the landscape of covalent drug discovery, the carbamate chemotype has emerged as a privileged scaffold for targeting serine hydrolases. Phenyl N-(cyclopropylmethyl)carbamate (CAS: 66849-70-5) represents a highly efficient, tunable intermediate and active pharmaceutical ingredient (API) precursor. This technical whitepaper dissects the physicochemical properties, structural dynamics, and mechanistic utility of this compound. By leveraging its unique O-phenyl leaving group and lipophilic cyclopropylmethyl tail, researchers can design highly selective activity-based probes (ABPs) and pseudo-irreversible inhibitors for complex proteomes.

Physicochemical Profiling & Structural Dynamics

The utility of Phenyl N-(cyclopropylmethyl)carbamate stems from its precise structural architecture. The molecule is divided into two functional hemispheres: the recognition domain (cyclopropylmethyl group) and the reactive warhead (O-phenyl carbamate).

The cyclopropyl ring provides a rigid, lipophilic motif that efficiently packs into the hydrophobic acyl-binding pockets of enzymes like Monoacylglycerol Lipase (MAGL) or Fatty Acid Amide Hydrolase (FAAH). Conversely, the O-phenyl group acts as a finely tuned leaving group, offering an optimal balance between aqueous stability and reactivity toward hyper-nucleophilic active-site serines [1][2].

Table 1: Key Physicochemical Parameters

| Parameter | Value | Structural Rationale & Causality |

| CAS Number | 66849-70-5 | Standardized identifier for cross-database chemical verification. |

| Molecular Formula | C₁₁H₁₃NO₂ | Defines the atomic composition and stoichiometric baseline. |

| Molecular Weight | 191.23 g/mol | Highly ligand-efficient (MW < 200); allows for downstream functionalization without violating Lipinski’s Rule of 5. |

| H-Bond Donors | 1 (Carbamate NH) | Essential for anchoring the molecule within the enzyme's oxyanion hole prior to covalent attack. |

| H-Bond Acceptors | 2 (C=O, O-Ar) | Engages in dipole-dipole interactions to stabilize the pre-reaction Michaelis complex. |

| Leaving Group | Phenoxide | The pKa of phenol (~9.95) ensures the carbamate is stable in plasma but reactive enough to collapse the tetrahedral intermediate upon serine attack. |

Mechanistic Paradigm: Serine Hydrolase Inhibition

Serine hydrolases utilize a catalytic triad (typically Ser-His-Asp/Glu) to hydrolyze ester, amide, or thioester bonds. Phenyl N-(cyclopropylmethyl)carbamate acts as a pseudo-irreversible covalent inhibitor .

When the compound enters the active site, the catalytic serine's hydroxyl group executes a nucleophilic attack on the carbamate carbonyl. This forms a high-energy tetrahedral intermediate. The causality of the O-phenyl group becomes critical here: because phenoxide is a superior leaving group compared to the incoming serine alkoxide, the intermediate collapses, ejecting phenol and leaving the enzyme covalently "carbamoylated." Decarbamoylation (hydrolysis of the adduct) is orders of magnitude slower than deacylation of natural substrates, effectively silencing the enzyme[3][4].

Figure 1: Mechanism of covalent serine hydrolase inhibition by phenyl carbamates.

Table 2: Comparative Leaving Group Reactivity

To understand why the O-phenyl moiety in CAS 66849-70-5 is optimal, we must compare it against other carbamate chemotypes evaluated in proteome-wide studies [5].

| Leaving Group (LG) | Reactivity Profile | Target Selectivity | Primary Application |

| O-Phenyl (CAS 66849-70-5) | Moderate / Tunable | High (Serine Hydrolases) | Scaffold for selective inhibitors |

| O-p-Nitrophenyl (PNP) | Very High (Hyper-reactive) | Low (Significant off-target labeling) | Broad-spectrum ABPP probes |

| O-Hexafluoroisopropyl (HFIP) | Low | Very High (Specific subsets) | In vivo imaging & highly targeted drugs |

| O-Alkyl (e.g., Methyl) | Negligible | N/A | Inactive control compounds |

Experimental Protocols & Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes causality for the experimental choice and a built-in validation metric.

Protocol A: Chemical Synthesis of Phenyl N-(cyclopropylmethyl)carbamate

Objective: Synthesize the target compound via the reaction of cyclopropylmethanamine with phenyl chloroformate.

-

Preparation: Dissolve 1.0 eq of cyclopropylmethanamine in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

-

Causality: Argon prevents ambient moisture from hydrolyzing the highly reactive phenyl chloroformate reagent.

-

-

Base Addition: Add 1.5 eq of N,N-Diisopropylethylamine (DIPEA).

-

Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct. Without it, the generated HCl would protonate the primary amine, rendering it non-nucleophilic and halting the reaction.

-

-

Electrophile Addition: Cool the reaction to 0 °C using an ice bath. Dropwise, add 1.1 eq of phenyl chloroformate.

-

Causality: The dropwise addition at 0 °C controls the exothermic nature of the reaction, preventing the formation of symmetrical ureas (a common side reaction where the product is attacked by unreacted amine).

-

-

Reaction & Workup: Stir for 2 hours while warming to room temperature. Quench with 1M aqueous HCl, wash with brine, dry over MgSO₄, and concentrate in vacuo.

-

Self-Validation Check:

-

TLC: Run a Thin Layer Chromatography (Hexanes/EtOAc 3:1). The disappearance of the ninhydrin-active amine spot and the appearance of a UV-active product spot validates reaction completion.

-

LC-MS: Perform Liquid Chromatography-Mass Spectrometry. A dominant peak at [M+H]⁺ = 192.1 m/z definitively confirms the structural identity of CAS 66849-70-5.

-

Protocol B: Activity-Based Protein Profiling (ABPP)

Objective: Evaluate the proteome-wide selectivity of Phenyl N-(cyclopropylmethyl)carbamate against native serine hydrolases.

-

Proteome Preparation: Dilute mouse brain proteome to 1 mg/mL in PBS (pH 7.4).

-

Inhibitor Incubation: Treat the proteome with 10 µM of the synthesized carbamate (or DMSO vehicle) for 30 minutes at 37 °C.

-

Causality: Carbamates are "slow-binding" inhibitors. A 30-minute pre-incubation ensures thermodynamic equilibrium is reached and covalent carbamoylation is complete before the probe is introduced.

-

-

Probe Labeling: Add 1 µM of Fluorophosphonate-rhodamine (FP-rhodamine) and incubate for 30 minutes at room temperature.

-

Causality: FP-rhodamine is a hyper-reactive pan-serine hydrolase probe. It will covalently label any active site not already inhibited by the carbamate.

-

-

Quench & Resolve: Quench the reaction with 4x SDS loading buffer and boil for 5 minutes. Resolve the proteins via SDS-PAGE.

-

Self-Validation Check:

-

Vehicle Control (DMSO): Validates the baseline fluorescence and total active serine hydrolase content of the proteome.

-

Heat-Inactivated Control: A boiled proteome sample treated with FP-rhodamine must show zero fluorescence. This validates that the probe only reacts with catalytically active enzymes, ensuring the assay measures functional inhibition, not non-specific protein binding.

-

References

-

PubChem Database. "Phenyl N-(cyclopropylmethyl)carbamate; CID 13648502." National Center for Biotechnology Information. Available at:[Link]

-

Chang, J. W., Cognetta, A. B., Niphakis, M. J., & Cravatt, B. F. (2013). "Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition." ACS Chemical Biology, 8(7), 1590-1599. Available at:[Link]

-

Zidar, N., et al. (2025). "Tunable nucleofugality in carbamoyl-bearing covalent cholinesterase inhibitors." bioRxiv. Available at:[Link]

Sources

- 1. Phenyl N-(cyclopropylmethyl)carbamate | C11H13NO2 | CID 13648502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenyl N-(cyclopropylmethyl)carbamate | C11H13NO2 | CID 13648502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. biorxiv.org [biorxiv.org]

Molecular weight and formula of Phenyl N-(cyclopropylmethyl)carbamate

Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Core Directive & Executive Summary

This guide provides a definitive technical analysis of Phenyl N-(cyclopropylmethyl)carbamate , a structural motif increasingly relevant in medicinal chemistry for its utility as a stable carbamate linker, a prodrug moiety, and a potential fatty acid amide hydrolase (FAAH) inhibitor scaffold.

Unlike simple esters, the phenyl carbamate linkage offers a tunable hydrolytic profile, making it a critical tool for modulating the pharmacokinetics of amine-bearing drugs. This document details its physicochemical identity, synthesis via the chloroformate route, and structural validation.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The following data defines the molecular entity. Quantitative values are derived from standard atomic weights and structural connectivity.

Table 1: Physicochemical Specifications

| Property | Value |

| IUPAC Name | Phenyl N-(cyclopropylmethyl)carbamate |

| Molecular Formula | C₁₁H₁₃NO₂ |

| Molecular Weight | 191.23 g/mol |

| Exact Mass | 191.0946 |

| CAS Number | 66849-70-5 (Representative) |

| SMILES | O=C(Oc1ccccc1)NCC2CC2 |

| InChI Key | Calculated based on structure |

| LogP (Predicted) | ~2.5 (Lipophilic) |

| H-Bond Donors | 1 (NH) |

| H-Bond Acceptors | 2 (O, N) |

Synthesis Protocol: The Chloroformate Route[10][11]

While isocyanate addition to phenol is a valid pathway, the Phenyl Chloroformate Route is preferred in research settings for its operational simplicity, high yield, and avoidance of volatile, toxic isocyanate intermediates. This protocol describes the nucleophilic substitution of phenyl chloroformate by cyclopropylmethylamine.

Reaction Logic

The reaction proceeds via an addition-elimination mechanism. The amine nucleophile attacks the carbonyl carbon of the chloroformate, forming a tetrahedral intermediate that collapses to expel the chloride ion.

Equation:

Experimental Workflow

Reagents:

-

Phenyl chloroformate (1.0 equiv)[1]

-

Cyclopropylmethylamine (1.0 equiv)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 equiv)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve cyclopropylmethylamine (10 mmol) and Et₃N (12 mmol) in anhydrous DCM (20 mL).

-

Cooling: Cool the solution to 0°C using an ice bath to suppress side reactions (e.g., double acylation).

-

Addition: Add phenyl chloroformate (10 mmol) dropwise over 15 minutes. The reaction is exothermic; maintain temperature <5°C.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of the amine.

-

Quench & Workup: Dilute with DCM (30 mL). Wash sequentially with:

-

1M HCl (2 x 15 mL) – Removes unreacted amine.

-

Sat. NaHCO₃ (2 x 15 mL) – Removes phenol byproducts/acid.

-

Brine (1 x 15 mL).

-

-

Purification: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Structural Characterization (Self-Validating Metrics)

To ensure scientific integrity, the synthesized compound must be validated using the following spectral fingerprints.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

-

δ 7.35–7.10 (m, 5H): Phenyl aromatic protons. The diagnostic splitting pattern (multiplet) confirms the presence of the phenyl ester group.

-

δ 5.10 (br s, 1H): Carbamate NH . Broad singlet, exchangeable with D₂O.

-

δ 3.08 (t, J = 6.5 Hz, 2H): Methylene protons (-CH₂-NH- ). The doublet/triplet nature depends on NH coupling.

-

δ 1.05 (m, 1H): Cyclopropyl methine (-CH- ).

-

δ 0.55 (m, 2H) & 0.25 (m, 2H): Cyclopropyl ring protons. Distinctive high-field multiplets.

Carbon NMR (¹³C NMR, 100 MHz, CDCl₃)

-

δ 154.5: Carbamate Carbonyl (C=O ). Diagnostic shift for phenyl carbamates (typically 153-155 ppm).

-

δ 150.8: Phenyl ipso-carbon.

-

δ 129.4, 125.6, 121.5: Phenyl aromatic signals.

-

δ 46.8: Methylene carbon (-CH₂-N ).

-

δ 11.0: Cyclopropyl methine.

-

δ 3.5: Cyclopropyl methylene carbons.

Applications in Drug Discovery[1][2][4][5][12]

Prodrug Design & Hydrolytic Stability

Phenyl carbamates are often used as "activated" carbamates. In vivo, they are more susceptible to hydrolysis than alkyl carbamates due to the better leaving group ability of the phenoxide ion (pKa ~10) compared to an alkoxide (pKa ~16).

-

Utility: This allows for the controlled release of the amine payload (cyclopropylmethylamine) or the phenol derivative in specific enzymatic environments.

FAAH Inhibition

The carbamate moiety is a classic pharmacophore for inhibiting Fatty Acid Amide Hydrolase (FAAH). Phenyl carbamates act as suicide substrates, carbamoylating the active site serine nucleophile.

-

Mechanism: The enzyme attacks the carbonyl, expelling phenol and forming a stable enzyme-carbamate intermediate that deactivates the enzyme.

Visualization of Technical Workflows

Figure 1: Synthesis Pathway & Mechanism

This diagram illustrates the flow from reagents to the final purified scaffold, highlighting the critical intermediate states.

Caption: Reaction pathway for the synthesis of Phenyl N-(cyclopropylmethyl)carbamate via chloroformate aminolysis.

Figure 2: Analytical Validation Logic

A decision tree for confirming the structural identity of the synthesized compound.

Caption: Analytical decision matrix for structural verification of the carbamate scaffold.

References

-

PubChem Compound Summary. (n.d.). Phenyl N-(cyclopropylmethyl)carbamate (Compound). National Center for Biotechnology Information. Retrieved from [Link]

-

Ghosh, A. K., & Brindisi, M. (2015).[2] Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.[2] Retrieved from [Link]

-

Kumari, S., et al. (2020). Synthesis and Characterization of Carbamates: A Review. Royal Society of Chemistry Advances. Retrieved from [Link]

Sources

Biological activity of cyclopropylmethyl carbamate derivatives

Title: Biological Activity and Medicinal Chemistry of Cyclopropylmethyl Carbamate Derivatives

Abstract

Cyclopropylmethyl carbamate derivatives represent a privileged structural class in modern medicinal chemistry, merging the covalent modulating potential of the carbamate functionality with the unique steric and electronic properties of the cyclopropylmethyl moiety. This technical guide analyzes the pharmacophoric utility of this scaffold, detailing its role in enhancing metabolic stability, optimizing lipophilicity, and targeting specific serine hydrolases (e.g., FAAH, AChE) and G-protein coupled receptors (e.g., Dopamine D3). We provide actionable protocols for synthesis and biological evaluation, grounded in structure-activity relationship (SAR) logic.

Chemical Basis & Pharmacophore Analysis

The biological potency of cyclopropylmethyl carbamates arises from the synergy between two distinct chemical entities: the carbamate warhead and the cyclopropylmethyl (CPM) tail .

The Cyclopropylmethyl Advantage

The CPM group is not merely a hydrophobic spacer; it is a strategic bioisostere used to modulate drug-like properties.[1]

-

Metabolic Stability: Unlike straight-chain alkyls (e.g.,

-butyl), the cyclopropyl ring resists -

Electronic Effects: The cyclopropyl ring exhibits

-character (Walsh orbitals), allowing it to stabilize adjacent positive charges or interact with aromatic residues in binding pockets via -

Steric Constraint: The rigid geometry of the cyclopropyl ring (bond angle

) locks the substituent in a specific conformation, reducing the entropic penalty upon binding to a receptor or enzyme active site.

The Carbamate Warhead

The carbamate moiety (

-

Hydrogen Bonding: It acts as both a donor (NH) and acceptor (C=O), mimicking peptide bonds.

-

Covalent Modulation: In serine hydrolases (e.g., FAAH), the carbamate acts as a "suicide substrate," transferring the carbonyl group to the catalytic serine to form a stable carbamoylated enzyme-inhibitor complex.

Mechanisms of Action (MoA)

Covalent Inhibition: Fatty Acid Amide Hydrolase (FAAH)

Cyclopropylmethyl carbamates are potent inhibitors of FAAH, the enzyme responsible for degrading anandamide (an endocannabinoid).

-

Mechanism: The active site Serine-241 nucleophilically attacks the carbamate carbonyl. The cyclopropylmethyl group occupies the acyl-chain binding pocket, positioning the warhead for optimal attack.

-

Result: Irreversible (or slowly reversible) carbamoylation of Ser-241, leading to elevated anandamide levels and analgesic/anxiolytic effects.

Allosteric Modulation: Dopamine D3 Receptors

In GPCRs, particularly the Dopamine D3 receptor, trans-cyclopropylmethyl linkers have been utilized to connect pharmacophores.

-

Mechanism: The CPM group acts as a rigid spacer that orients the primary and secondary pharmacophores to span the orthosteric and allosteric binding sites (bitopic binding).

-

Selectivity: The specific geometry of the trans-CPM linker prevents binding to the homologous D2 receptor, enhancing selectivity for D3 (Kumar et al., 2018).

Visualization: Mechanisms & SAR

Figure 1: Mechanism of FAAH Inactivation by Carbamates

This pathway illustrates the nucleophilic attack and subsequent inactivation of the enzyme.

Caption: Kinetic pathway of FAAH inactivation. The catalytic Serine-241 attacks the carbamate carbonyl, leading to a stable covalent adduct.

Figure 2: SAR Decision Logic for CPM Incorporation

Caption: Decision tree for incorporating cyclopropylmethyl (CPM) groups to solve specific medicinal chemistry challenges.

Experimental Protocols

Synthesis of -Cyclopropylmethyl Carbamates

Objective: Synthesize a representative carbamate derivative from a primary amine and an alcohol.

Reagents:

-

Cyclopropylmethylamine (1.0 equiv)

-

Triphosgene (0.35 equiv) or 4-Nitrophenyl chloroformate (1.1 equiv)

-

Target Alcohol (e.g., substituted phenol) (1.0 equiv)

-

Triethylamine (Et

N) (2.5 equiv) -

Dichloromethane (DCM) (anhydrous)

Protocol:

-

Activation: Dissolve the target alcohol in anhydrous DCM at

. Add Et -

Coupling: Add cyclopropylmethylamine (1.0 equiv) and remaining Et

N (1.3 equiv) to the reaction mixture. -

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Quench with saturated NaHCO

. Extract with DCM ( -

Purification: Purify via flash column chromatography (Silica gel, gradient elution).

In Vitro FAAH Inhibition Assay

Objective: Determine the IC

Materials:

-

Recombinant Human FAAH (microsomal preparation).

-

Substrate: AMC-Arachidonoyl Amide (fluorescent).

-

Buffer: 50 mM Tris-HCl, pH 7.4, 0.05% BSA.

Workflow:

-

Pre-incubation: Incubate FAAH (1 nM final) with the test compound (various concentrations in DMSO) for 30 minutes at

to allow carbamoylation. -

Initiation: Add AMC-Arachidonoyl Amide (10

M final). -

Measurement: Monitor fluorescence (Ex: 340 nm, Em: 460 nm) kinetically for 60 minutes.

-

Analysis: Calculate % inhibition relative to DMSO control. Plot log[Inhibitor] vs. Response to determine IC

.

Comparative Data: SAR Summary

The following table illustrates the impact of the cyclopropylmethyl group compared to other alkyl substituents in a hypothetical FAAH inhibitor series (based on general SAR trends in literature).

| Compound ID | R-Group Substituent | IC | Metabolic Stability ( | Notes |

| A-001 | Methyl ( | 450 | 15 | Low potency, rapid clearance. |

| A-002 | 85 | 22 | Better fit, susceptible to oxidation. | |

| A-003 | Cyclopropylmethyl | 12 | 145 | Optimal potency & stability. |

| A-004 | Isopropyl ( | 60 | 55 | Steric clash reduces potency. |

Table 1: Comparison of alkyl substituents on the carbamate nitrogen. Note the significant improvement in half-life (

References

-

Kumar, V., et al. (2018). Synthesis and pharmacological characterization of novel trans-cyclopropylmethyl-linked bivalent ligands that exhibit selectivity and allosteric pharmacology at the dopamine D3 receptor (D3R). Journal of Medicinal Chemistry. Link

-

Kathuria, S., et al. (2003). Modulation of anxiety through blockade of anandamide hydrolysis. Nature Medicine. Link

-

Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. Arhiv za higijenu rada i toksikologiju. Link

-

BenchChem. (2025). An In-depth Technical Guide to the Stability of the Cyclopropylmethyl Carbocation. Link

-

Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery. Link

Sources

Engineering N-Substituted Phenyl Carbamates: Mechanistic Insights and Applications in Medicinal Chemistry

Executive Summary As a Senior Application Scientist navigating the complexities of targeted drug design, I approach the N-substituted phenyl carbamate scaffold not merely as a structural motif, but as a highly tunable biochemical warhead. Carbamates (urethanes) represent an amide-ester hybrid whose unique electronic properties offer superior proteolytic and chemical stability compared to standard esters. In medicinal chemistry, this stability, combined with the ability to selectively carbamylate serine hydrolases, makes them indispensable for developing pseudo-irreversible inhibitors. This whitepaper deconstructs the mechanistic causality, structure-activity relationships (SAR), and self-validating experimental workflows required to successfully deploy these compounds in drug discovery.

The Carbamate Pharmacophore: Causality of Pseudo-Irreversible Inhibition

Serine hydrolases, such as Acetylcholinesterase (AChE) and Fatty Acid Amide Hydrolase (FAAH), utilize a highly conserved catalytic triad (Ser-His-Asp/Glu) to hydrolyze their endogenous substrates. N-substituted phenyl carbamates are designed to deliberately hijack this natural catalytic cycle[1].

The mechanism of enzyme deactivation is initiated by the nucleophilic attack of the catalytic serine oxygen on the electrophilic carbonyl carbon of the carbamate[1]. This process follows a distinct, multi-step kinetic pathway:

-

Michaelis Complex Formation (

): The inhibitor binds non-covalently. The N-substitution dictates the initial binding affinity by interacting with the enzyme's specific acyl-binding pocket. -

Carbamylation (

): The activated serine attacks the carbonyl, forming a tetrahedral intermediate. The phenyl group is subsequently expelled as a resonance-stabilized phenoxide anion. The -

Decarbamylation (

): The resulting carbamylated enzyme is catalytically dead. Unlike acetylated enzymes (which hydrolyze in milliseconds), carbamylated enzymes hydrolyze over hours or days. The N-substitution sterically and electronically shields the carbonyl from the attack of a catalytic water molecule, leading to prolonged target engagement[2].

Kinetic pathway of pseudo-irreversible serine hydrolase inhibition by carbamates.

Target-Specific Structure-Activity Relationships (SAR)

The true power of the N-substituted phenyl carbamate lies in its modularity. By independently tuning the N-substituent and the O-aryl leaving group, we can achieve exquisite selectivity across different serine hydrolases.

Acetylcholinesterase (AChE) and Rivastigmine

Rivastigmine is a dual AChE/BuChE inhibitor utilized in the management of Alzheimer's disease[3]. It features an N-ethyl-N-methyl carbamate moiety and a 3-[1-(dimethylamino)ethyl]phenyl leaving group.

-

Causality of Design: The tertiary amine on the phenyl leaving group is protonated at physiological pH. This positive charge mimics the quaternary ammonium of the natural substrate (acetylcholine), anchoring the drug deep within the Catalytic Anionic Site (CAS) of AChE to drive the initial

[2]. -

Pharmacodynamic Impact: The specific N-ethyl-N-methyl substitution ensures that the decarbamylation half-life is approximately 10 hours. This allows for twice-daily dosing and sustained efficacy despite the drug's rapid systemic clearance (plasma half-life of ~1.5 hours)[4].

Fatty Acid Amide Hydrolase (FAAH) and URB597

FAAH is an intracellular membrane-bound enzyme responsible for terminating endocannabinoid signaling. URB597 is a highly selective, covalent FAAH inhibitor evaluated for pain and anxiety[5].

-

Causality of Design: URB597 utilizes an N-cyclohexyl group, which perfectly occupies the cytosolic port of FAAH, mimicking the lipophilic arachidonoyl chain of anandamide[6].

-

Tuning the Leaving Group: The leaving group is a 3'-carbamoylbiphenyl-3-yl ester. Early iterations with highly reactive leaving groups suffered from off-target carboxylesterase inhibition in the liver. The introduction of the polar, electron-donating 3'-carbamoyl substituent decreased the intrinsic chemical reactivity of the carbamate, yielding a compound with remarkable in vivo target selectivity for FAAH[5].

Quantitative SAR Comparison

| Parameter | Rivastigmine (AChE Inhibitor) | URB597 (FAAH Inhibitor) |

| Target Enzyme | Acetylcholinesterase (AChE) | Fatty Acid Amide Hydrolase (FAAH) |

| N-Substitution | N-ethyl-N-methyl | N-cyclohexyl |

| Leaving Group | 3-[1-(dimethylamino)ethyl]phenol | 3'-carbamoylbiphenyl-3-ol |

| Primary Indication | Alzheimer's Disease | Pain, Anxiety, Inflammation |

| Mechanistic Role | Anchors in Catalytic Anionic Site | Mimics Anandamide Acyl Chain |

| Decarbamylation | ~10 hours (Slowly Reversible) | Highly stable (Irreversible in vivo) |

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific rigor, the following protocols represent field-proven workflows for synthesizing and kinetically evaluating N-substituted phenyl carbamates.

Synthesis of N-Substituted Phenyl Carbamates (Isocyanate Method)

Rationale: Utilizing an isocyanate directly couples the N-alkyl/aryl group to the phenol. This avoids the use of highly toxic phosgene gas, offering a safer, self-contained reaction system. Anhydrous conditions are critical, as water will hydrolyze the isocyanate into a primary amine, which subsequently reacts with another isocyanate molecule to form an undesired symmetric urea byproduct.

Step-by-Step Protocol:

-

Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve the substituted phenol (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

-

Catalysis: Add triethylamine (TEA) (0.1 eq) as a catalytic base. Causality: TEA acts as a Brønsted base to partially deprotonate the phenol, increasing its nucleophilicity toward the highly electrophilic isocyanate carbon. Do not use excess base, as it promotes isocyanate dimerization.

-

Coupling: Slowly add the corresponding N-alkyl or N-aryl isocyanate (1.1 eq) dropwise at 0°C to control the exothermic addition.

-

Reaction: Warm the mixture to room temperature and stir for 4-12 hours. Monitor the reaction via Thin Layer Chromatography (TLC) until the phenol is entirely consumed.

-

Quenching & Workup: Quench the reaction with saturated aqueous

. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous -

Purification: Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure carbamate. Validate structure via

-NMR and LC-MS.

In Vitro Kinetic Evaluation (Determination of )

Rationale: A common pitfall in covalent drug discovery is relying on

Step-by-Step Protocol:

-

Enzyme Preparation: Dilute the recombinant serine hydrolase in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.1% BSA) to a final concentration of 1 nM.

-

Inhibitor Incubation: Prepare a concentration series of the carbamate inhibitor spanning 0.1x to 10x the estimated

. Incubate the enzyme with the inhibitor at 37°C for varying time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes). -

Substrate Addition: At each time point, rapidly add a fluorogenic substrate at a concentration of

to outcompete any further non-covalent binding. -

Activity Measurement: Measure the initial velocity (

) of substrate hydrolysis using a microplate reader. -

Data Analysis: Plot the natural log of residual activity (

) versus pre-incubation time. The negative slope of this line yields the observed rate constant ( -

Validation: Plot

versus inhibitor concentration

End-to-end workflow for synthesis and kinetic validation of covalent carbamate inhibitors.

Conclusion

N-substituted phenyl carbamates offer a privileged, highly stable scaffold for the pseudo-irreversible inhibition of key therapeutic targets. By rigorously applying the principles of physical organic chemistry—tuning the N-substituent for target pocket recognition and the O-aryl leaving group for optimal carbamylation kinetics—medicinal chemists can design highly selective and efficacious therapeutics. Success in this space requires moving beyond simple

References

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry.

-

Piomelli, D., et al. (2006). A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo. Pharmacology.

-

Bar-On, P., et al. (2002). Kinetic and Structural Studies on the Interaction of Cholinesterases with the Anti-Alzheimer Drug Rivastigmine. Biochemistry.

-

Polinsky, R. J. (1998). Clinical pharmacology of rivastigmine: a new-generation acetylcholinesterase inhibitor for the treatment of Alzheimer's disease. Clinical Therapeutics.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Update on rivastigmine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical pharmacology of rivastigmine: a new-generation acetylcholinesterase inhibitor for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. faah inhibitor urb597: Topics by Science.gov [science.gov]

Safety data sheet (SDS) for Phenyl N-(cyclopropylmethyl)carbamate

Technical Safety Guide: Phenyl N-(cyclopropylmethyl)carbamate Provisional Safety Data Sheet & Handling Protocol for Research Applications[1]

Part 1: Compound Identity & Strategic Context

Compound Name: Phenyl N-(cyclopropylmethyl)carbamate Synonyms: Carbamic acid, N-(cyclopropylmethyl)-, phenyl ester; PCM-Carbamate Molecular Formula: C₁₁H₁₃NO₂ Molecular Weight: 191.23 g/mol CAS Number: [Provisional/Research Grade] (Structurally related to CAS 622-46-8 Phenyl carbamate)[1]

Operational Context

This compound is not a standard shelf reagent but a reactive carbamoylating agent . In drug discovery, phenyl carbamates are frequently employed as "activated esters" designed to transfer the carbamate moiety (N-cyclopropylmethyl-carbamoyl) to a nucleophilic serine residue within an enzyme's active site.[1]

Primary Application: Covalent inhibition of Serine Hydrolases (e.g., FAAH, MAGL, AChE). Mechanism of Action: The phenyl group acts as a leaving group (releasing phenol), resulting in the irreversible (or slowly reversible) carbamoylation of the catalytic serine.

Part 2: Hazard Identification (The "Why")

Senior Scientist Insight: Do not treat this merely as an "irritant." Its chemical utility—reactivity toward serine residues—is the precise source of its biological hazard.

Mechanistic Toxicology

-

Target Organ Toxicity (Nervous System): As a carbamate, this molecule has the structural potential to inhibit Acetylcholinesterase (AChE).[2][3][4] While N-methyl carbamates are potent neurotoxins, N-aryl/alkyl derivatives like this often show selectivity for endocannabinoid hydrolases (FAAH).[1] However, precautionary AChE inhibition protocols must be observed.

-

Metabolic Release: Upon hydrolysis or enzymatic reaction, the compound releases Phenol , which is corrosive and toxic, and Cyclopropylmethylamine .

-

Sensitization: Reactive carbamates can haptenize proteins, leading to potential allergic skin reactions.

GHS Classification (Derived)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed.[1] |

| Skin Irritation | Cat 2 | H315: Causes skin irritation (Phenol release). |

| Eye Irritation | Cat 2A | H319: Causes serious eye irritation. |

| STOT - Single Exp. | Cat 3 | H335: May cause respiratory irritation.[1] |

| Aquatic Toxicity | Cat 2 | H411: Toxic to aquatic life with long-lasting effects.[1] |

Part 3: Handling & Storage Protocols (The "How")

Core Directive: This compound is moisture-sensitive.[1] Hydrolysis destroys the reagent and releases toxic phenol.

Storage & Stability

-

Temperature: Store at -20°C .

-

Atmosphere: Store under inert gas (Argon/Nitrogen).

-

Solvent Compatibility:

-

Recommended: DMSO, Dichloromethane (DCM), Ethyl Acetate.

-

Avoid: Water, Alcohols (slow transesterification), Basic buffers (rapid hydrolysis).

-

Experimental Workflow: Solubilization

-

Equilibration: Allow the vial to warm to room temperature inside a desiccator before opening to prevent water condensation.

-

Weighing: Use an analytical balance inside a chemical fume hood. Static electricity can be an issue; use an anti-static gun if necessary.

-

Dissolution: Prepare a stock solution (e.g., 100 mM) in anhydrous DMSO.

-

Validation: Check solution clarity. Turbidity indicates moisture contamination or hydrolysis.

-

Waste Disposal

-

Do not dispose of down the drain.

-

Quench: Treat excess reagent with 1M NaOH (aqueous) for 1 hour to force full hydrolysis to phenol and amine, then neutralize with HCl.

-

Disposal: Collect in "Organic Waste - Halogen Free" (unless DCM is used).[1]

Part 4: Emergency Response

Self-Validating Protocol: If exposure occurs, the presence of a "medicinal" or "tarry" odor indicates phenol release, confirming the breakdown of the carbamate.

-

Skin Contact:

-

Immediate: Blot excess liquid.

-

Wash: Use Polyethylene Glycol (PEG 300/400) or Isopropanol first (to solubilize phenol), then wash with copious water. Water alone may spread the lipophilic phenol.

-

-

Eye Contact: Flush with water for 15 minutes.[5][6] Seek medical attention immediately.

-

Ingestion: Do NOT induce vomiting. Administer activated charcoal if conscious. Transport to ER with this data sheet.

-

Note to Physician: Treat as mixed exposure: Carbamate (potential cholinergic crisis) + Phenol (mucosal burn).[1] Atropine is the specific antidote for cholinergic symptoms.

-

Part 5: Visualization & Logic

Mechanism of Action & Degradation

This diagram illustrates the dual pathway: the desired enzymatic inhibition versus the hydrolytic degradation that releases toxic byproducts.

Figure 1: Reaction pathways showing the release of Phenol upon both enzymatic inhibition and moisture-induced hydrolysis.[1]

Safety Decision Logic

A self-validating workflow for handling unknown carbamates.[1]

Figure 2: Decision matrix for handling physical states of the compound to minimize exposure risks.[1]

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1383884 (Related Structure: URB597). Retrieved from [Link][1]

-

StatPearls [Internet]. Carbamate Toxicity. King AM, Aaron CK. (Updated 2023).[6] Retrieved from [Link]

-

Journal of Biological Chemistry. Mechanism of carbamate inactivation of FAAH. Alexander JP, Cravatt BF. (2005). (Contextual grounding for phenyl carbamate reactivity). Retrieved from [Link][1]

Sources

- 1. Cyclohexyl carbamic acid 3'-carbamoylbiphenyl-3-yl ester | C20H22N2O3 | CID 1383884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning | Journal of Pioneering Medical Sciences [jpmsonline.com]

- 4. journals.flvc.org [journals.flvc.org]

- 5. Page loading... [wap.guidechem.com]

- 6. nj.gov [nj.gov]

Solubility Profiling and Solvent Selection for Phenyl N-(cyclopropylmethyl)carbamate: A Technical Guide

Executive Summary

Phenyl N-(cyclopropylmethyl)carbamate (CAS 66849-70-5) is a critical carbamate intermediate, frequently employed in medicinal chemistry as a stable, activated electrophile for the synthesis of unsymmetrical ureas via amine displacement. Unlike highly reactive isocyanates or acid chlorides, this phenyl carbamate offers a balance of stability and reactivity, allowing for controlled functionalization.

This guide provides a comprehensive analysis of its solubility profile, derived from structural activity relationships (SAR) and empirical purification data. It establishes a self-validating protocol for solubility determination and offers strategic solvent selection criteria for reaction optimization and purification.

Physicochemical Characterization

Understanding the molecular architecture is the first step in predicting solubility behavior. The compound features a lipophilic phenyl ester and a cyclopropylmethyl moiety, bridged by a polar carbamate linker.

| Property | Value / Description | Impact on Solubility |

| Chemical Name | Phenyl N-(cyclopropylmethyl)carbamate | - |

| CAS Number | 66849-70-5 | Unique Identifier |

| Molecular Formula | C₁₁H₁₃NO₂ | - |

| Molecular Weight | 191.23 g/mol | Moderate MW facilitates dissolution |

| H-Bond Donors | 1 (NH) | Soluble in H-bond accepting solvents |

| H-Bond Acceptors | 2 (C=O, -O-) | Interaction with protic solvents |

| Predicted LogP | ~2.3 - 2.6 | Lipophilic; poor water solubility |

| Physical State | Solid / Waxy Solid | Dependent on purity/crystallinity |

Solubility Profile

The solubility of Phenyl N-(cyclopropylmethyl)carbamate is governed by the "like dissolves like" principle, but with specific nuances due to the carbamate resonance. The following profile is synthesized from purification protocols (e.g., silica chromatography gradients) and standard carbamate behavior.

Solvent Compatibility Table

| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Excellent for extraction and reaction. |

| Esters | Ethyl Acetate (EtOAc) | High (>50 mg/mL) | Primary solvent for chromatography and crystallization. |

| Polar Aprotic | DMSO, DMF, DMAc | Very High (>200 mg/mL) | Preferred for nucleophilic displacement reactions (urea formation). |

| Alcohols | Methanol, Ethanol, IPA | Moderate to High | Solubility increases significantly with temperature. Good for recrystallization.[1] |

| Ethers | THF, 1,4-Dioxane, MTBE | High | Suitable reaction solvents; MTBE is useful for precipitation. |

| Alkanes | Hexane, Heptane, Pet. Ether | Low (<5 mg/mL) | Acts as an anti-solvent . Used in gradient chromatography (0-100% EtOAc). |

| Aqueous | Water, PBS Buffer | Negligible | Practically insoluble. Requires co-solvents (DMSO/PEG) for biological assays. |

The Purification Insight (Petroleum Ether / Ethyl Acetate)

Literature precedents for this specific compound utilize a gradient of Petroleum Ether/Ethyl Acetate (10:1 to 0:1) for purification [1].

-

Mechanistic Implication: The compound is fully soluble in pure Ethyl Acetate but precipitates or retains on silica in high Petroleum Ether concentrations. This confirms that alkanes are the thermodynamic anti-solvents of choice for crystallization.

Experimental Methodologies

To ensure reproducibility in your specific workflow, you must validate the solubility of your specific lot (polymorphs can vary). Use the following self-validating protocols.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Use this for precise data when designing crystallization processes.

-

Preparation: Weigh 50 mg of Phenyl N-(cyclopropylmethyl)carbamate into a 4 mL glass vial.

-

Solvent Addition: Add 250 µL of the target solvent (e.g., Ethanol).

-

Equilibration: Cap and shake at 25°C (or target temp) for 24 hours.

-

Check: If fully dissolved, add more solid until saturation is visible.

-

-

Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE filter.

-

Quantification: Analyze the supernatant via HPLC-UV (254 nm) against a standard curve.

Protocol B: Kinetic Solubility (Visual Titration)

Use this for rapid solvent screening during reaction optimization.

-

Setup: Place 10 mg of compound in a vial.

-

Titration: Add solvent in 50 µL aliquots, vortexing for 30 seconds between additions.

-

Observation: Record the volume required to achieve a clear solution.

-

Calculation:

Visualization of Workflows

Solvent Selection Decision Tree

This diagram guides the researcher through selecting the optimal solvent based on the intended application (Reaction vs. Purification).

Figure 1: Decision tree for solvent selection based on process requirements. Blue paths indicate reaction optimization; Green paths indicate purification strategies.

Solubility Determination Workflow

A logic flow for determining the precise solubility limit of the compound.

Figure 2: Kinetic solubility screening workflow (Visual Titration Method).

Applications in Process Chemistry

Urea Synthesis (The "Activated Carbamate" Route)

Phenyl N-(cyclopropylmethyl)carbamate is primarily used to synthesize N-(cyclopropylmethyl)-N'-substituted ureas . The phenyl group acts as a leaving group (phenol).

-

Solvent Choice: The reaction rate is heavily solvent-dependent.

-

Non-polar solvents (DCM, THF): Slower reaction, but easier workup (wash away phenol with NaOH).

-

Polar solvents (DMSO, DMF): Faster reaction rates due to stabilization of the transition state, but requires aqueous workup or lyophilization.

-

Recrystallization Strategy

To purify the compound from crude reaction mixtures (e.g., removal of residual phenol or unreacted amine):

-

Dissolution: Dissolve crude solid in minimal warm Ethyl Acetate (50°C).

-

Anti-Solvent: Slowly add Heptane or Hexane dropwise until turbidity persists.

-

Cooling: Allow to cool slowly to room temperature, then to 4°C.

-

Filtration: Isolate white crystalline solid.

References

-

Patent Application: "Compounds that mediate protein degradation and uses thereof." World Intellectual Property Organization, WO2023069708A1, 2023. (Describes the purification of phenyl (cyclopropylmethyl)carbamate using Petroleum ether/Ethyl acetate).

-

PubChem Compound Summary: "Phenyl N-(cyclopropylmethyl)carbamate" (CID 163090885). National Center for Biotechnology Information.

-

General Carbamate Chemistry: "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry. (Provides structural basis for solubility predictions).

Sources

Literature review on phenyl carbamate enzyme inhibitors

Mechanisms, Synthesis, and Kinetic Characterization

Executive Summary

Phenyl carbamates represent a privileged scaffold in medicinal chemistry, functioning primarily as pseudo-irreversible inhibitors of serine hydrolases. Unlike competitive inhibitors that bind reversibly, or traditional irreversible inhibitors (e.g., organophosphates) that permanently disable the enzyme, phenyl carbamates covalently modify the catalytic serine residue for a finite but prolonged duration. This unique "carbamoylation" mechanism confers a long residence time, decoupling pharmacodynamics from pharmacokinetics.

This guide provides a technical deep-dive into the design, synthesis, and characterization of phenyl carbamate inhibitors, focusing on their application against targets like Acetylcholinesterase (AChE) , Butyrylcholinesterase (BChE) , and Fatty Acid Amide Hydrolase (FAAH) .

Mechanistic Foundations

The efficacy of phenyl carbamates lies in their ability to transfer a carbamoyl group (

The Pseudo-Irreversible Mechanism

The reaction proceeds via a covalent intermediate that hydrolyzes very slowly. The "leaving group" is the phenol moiety, which is crucial for tuning the reactivity of the carbonyl carbon.

The Kinetic Pathway:

-

Michaelis Complex (

): Rapid, reversible binding. -

Carbamoylation (

): Nucleophilic attack by the catalytic serine hydroxyl on the carbamate carbonyl. The phenol ( -

Carbamoylated Enzyme (

): The enzyme is covalently inhibited. -

Decarbamoylation (

): Slow hydrolysis of the carbamate ester regenerates the free enzyme.

Visualization: Mechanism of Action

The following diagram illustrates the molecular events at the catalytic triad.

Figure 1: The covalent modification cycle of serine hydrolases by phenyl carbamates. Note the critical slow hydrolysis step (

Target Landscape & SAR

The structure-activity relationship (SAR) of phenyl carbamates is governed by two distinct domains: the Leaving Group (Phenol) and the Acyl Portion (Carbamoyl Nitrogen substituents) .

Key Targets and Representative Compounds

| Target | Function | Representative Inhibitor | Indication/Utility | Mechanism Note |

| AChE | Acetylcholine hydrolysis | Rivastigmine | Alzheimer's Disease | Dual AChE/BChE inhibitor. Slow decarbamoylation ( |

| BChE | Non-specific ester hydrolysis | Bis-phenyl carbamates | Neurodegeneration | Often targeted to reduce off-target toxicity or for specific cognitive benefits. |

| FAAH | Anandamide degradation | URB597 | Pain, Anxiety, Depression | Highly selective. Biphenyl group occupies the cytosolic access channel. |

SAR Rules of Thumb

-

The Leaving Group (Phenol):

-

Reactivity: Electron-withdrawing groups (EWGs) on the phenyl ring decrease the

of the resulting phenol, making it a better leaving group. This increases the carbamoylation rate ( -

Stability: If the phenol is too acidic (

), the carbamate becomes chemically unstable (hydrolyzes in buffer). Ideal phenol

-

-

The N-Substituents (Specificity):

-

AChE/BChE: Small alkyl groups (methyl, ethyl) mimic the acetyl group of acetylcholine.

-

FAAH: Requires lipophilic chains (e.g., cyclohexyl, alkyl) to fit the hydrophobic acyl-chain binding pocket.

-

Experimental Protocols

Protocol A: Synthesis of Phenyl Carbamates

Objective: Synthesize a phenyl carbamate from an amine and phenyl chloroformate. Safety: Phenyl chloroformate is corrosive and lachrymatory. Work in a fume hood.

Reagents:

-

Target Amine (

eq)[1] -

Phenyl Chloroformate (

eq)[1] -

Triethylamine (

eq) or Pyridine -

Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

-

Dissolution: Dissolve

equivalent of the amine and -

Addition: Dropwise add

equivalents of phenyl chloroformate dissolved in a small volume of DCM. Maintain temperature -

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (silica; typically Hexane:EtOAc).

-

Work-up:

-

Wash organic layer with

(to remove unreacted amine/base). -

Wash with saturated

(to remove phenol byproduct and unreacted chloroformate). -

Wash with brine, dry over

, and concentrate in vacuo.[2]

-

-

Purification: Recrystallize (often from EtOH/Hexane) or purify via flash column chromatography.

Protocol B: Kinetic Characterization (Modified Ellman's Assay)

Objective: Determine the bimolecular rate constant (

Workflow Visualization:

Figure 2: Kinetic workflow for determining time-dependent inhibition constants.

Detailed Steps:

-

Preparation: Prepare 0.1 M Phosphate Buffer (pH 8.0). Prepare DTNB (Ellman's reagent) solution (

) and Acetylthiocholine iodide ( -

Pre-incubation:

-

In a 96-well plate, add Enzyme solution.

-

Add Inhibitor at 5 different concentrations (e.g.,

to -

Incubate for varying times (

min).

-

-

Measurement:

-

At each time point, add the Substrate/DTNB mixture rapidly.

-

Immediately measure the slope of absorbance increase at

(Initial Velocity,

-

-

Calculation:

-

Calculate % Residual Activity :

. -

Plot

vs. Time . The slope is -

Plot

vs. [Inhibitor] .-

If linear:

(bimolecular rate constant) = Slope.[3] -

If hyperbolic: Fit to

to determine

-

-

Data Presentation: Comparative Potency

The following table summarizes kinetic data for key reference compounds. Note the difference in selectivity.

| Compound | Target | Selectivity (AChE/BChE) | ||

| Physostigmine | AChE > BChE | 28 | ~12,000 | Moderate |

| Rivastigmine | AChE / BChE | 4,100 | ~3,300 | Low (Dual Inhibitor) |

| URB597 | FAAH | 4.6 | ~25,000 | >1000x vs AChE |

| BMS-1 | FAAH | 20 | N/A | High |

*Note:

References

-

Kathuria, S., et al. (2003). Modulation of anxiety through blockade of anandamide hydrolysis. Nature Medicine.

-

Bar-On, P., et al. (2002). Kinetic and structural studies on the interaction of cholinesterases with the anti-Alzheimer drug rivastigmine. Biochemistry.

-

Piomelli, D., et al. (2005). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Current Opinion in Drug Discovery & Development.

-

Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology.

-

Cravatt, B. F., et al. (2005). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors. Chemistry & Biology.

-

BenchChem . (2025).[4] Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors.

Sources

Thermodynamic Properties of Cyclopropylmethyl Carbamates: A Technical Guide for Drug Design and Chemical Synthesis

Executive Summary

Cyclopropylmethyl carbamates represent a highly versatile structural motif in modern medicinal chemistry and organic synthesis. By combining the conformational rigidity and unique electronic properties of the cyclopropylmethyl group with the hydrogen-bonding capacity and tunable stability of the carbamate linkage, these molecules offer precise control over both binding thermodynamics and reaction thermochemistry.

This whitepaper provides an in-depth analysis of the thermodynamic properties of cyclopropylmethyl carbamates. It explores how this moiety modulates the Gibbs free energy (

Conformational Thermodynamics in Medicinal Chemistry

In drug development, optimizing the binding affinity of a ligand requires a delicate balance of enthalpic and entropic contributions (

Entropic Pre-organization ( )

Linear alkyl chains (e.g., propyl or butyl groups) possess high conformational flexibility, rotating freely around

The cyclopropyl ring restricts these degrees of freedom. By pre-organizing the molecule into a conformation closer to its bioactive state, the cyclopropylmethyl group minimizes the loss of conformational entropy during the binding event. This entropy-driven optimization often leads to a more favorable overall

Enthalpic Contributions ( )

Beyond entropy, the cyclopropylmethyl group uniquely influences binding enthalpy. The carbon-carbon bonds within the cyclopropane ring are highly strained, resulting in "bent bonds" or Walsh orbitals. These orbitals possess increased

Solvation Thermodynamics

The desolvation of the hydrophobic cyclopropylmethyl moiety prior to target binding is an endothermic process, but it is accompanied by a massive gain in solvent entropy as ordered water molecules are released into the bulk solvent. This classical hydrophobic effect further drives the spontaneity of the binding event[1].

Reaction Thermochemistry: Carbamate Cleavage and Formation

Understanding the thermodynamic stability of the carbamate bond is critical for designing prodrugs, reversible covalent inhibitors, and continuous chemical recycling processes[2].

Endothermicity of Cleavage

The thermal cleavage of cyclopropylmethyl carbamates into the corresponding cyclopropylmethyl amine (or alcohol), carbon dioxide, and a leaving group is a highly endothermic process (

In industrial or synthetic settings, driving the equilibrium toward cleavage requires elevated temperatures (often >150 °C) to overcome the enthalpic barrier, relying on the generation of CO

Solvation Models and Transition State Stabilization

Computational thermodynamics utilizing Implicit Solvation Models (such as PCM and SM8T) reveal that the transition state for carbamate formation/cleavage is highly polarized[4]. Explicit water molecules in aqueous systems stabilize the zwitterionic intermediates via hydrogen bonding, significantly lowering the activation free energy (

Caption: Thermodynamic cycle of cyclopropylmethyl carbamate cleavage highlighting solvation and activation energies.

Quantitative Data Summaries

The following tables synthesize typical thermodynamic parameters observed for cyclopropylmethyl carbamates compared to their linear counterparts, derived from calorimetric and computational studies[1][3][4].

Table 1: Comparative Binding Thermodynamics (Model Target)

| Structural Motif | Primary Thermodynamic Driver | |||

| Propyl Carbamate | -7.2 | -5.1 | -2.1 | Enthalpy |

| Butyl Carbamate | -7.8 | -5.4 | -2.4 | Enthalpy |

| Cyclopropylmethyl Carbamate | -8.9 | -6.2 | -2.7 | Enthalpy & Entropy |

Note: The cyclopropylmethyl group improves both

Table 2: Standard Reaction Thermodynamics for Carbamate Cleavage (Aqueous, 298 K)

| Parameter | Value Range | Physical Significance |

| +15 to +25 kcal/mol | Highly endothermic; requires energy input to break the C-N/C-O bonds. | |

| +35 to +50 cal/(mol·K) | Entropically favorable due to the generation of CO | |

| +1.0 to +5.0 kcal/mol | Non-spontaneous at room temperature; equilibrium favors the intact carbamate[3]. |

Experimental Methodologies (Self-Validating Protocols)

To accurately determine the thermodynamic properties of cyclopropylmethyl carbamates, researchers must employ rigorous, self-validating analytical techniques. Below are the standard protocols for measuring binding thermodynamics and cleavage kinetics.

Protocol A: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

ITC is the gold standard for directly measuring the binding enthalpy (

Causality & Rationale: Precise thermodynamic measurements require the elimination of background thermal noise. Degassing prevents micro-bubble formation during stirring, which would otherwise manifest as massive endothermic spikes, masking the true heat of binding.

-

Sample Preparation: Dialyze the target protein and the cyclopropylmethyl carbamate ligand against the exact same buffer (e.g., 50 mM HEPES, pH 7.4) overnight to ensure perfect buffer matching.

-

Degassing: Degas both solutions under vacuum for 10 minutes at a temperature 2 °C below the intended experimental temperature.

-

Cell Loading: Load the protein solution (typically 10-50

M) into the sample cell and the carbamate ligand (10x-15x cell concentration) into the injection syringe. -

Thermal Equilibration: Allow the ITC instrument to equilibrate to the target temperature (e.g., 298 K) until the baseline power fluctuation is less than 0.05

cal/s. -

Titration: Perform an initial dummy injection of 0.5

L (discarded during analysis to account for syringe tip diffusion), followed by 18-25 injections of 2.0 -

Data Integration: Integrate the area under each injection peak to determine the heat released/absorbed. Fit the data to a single-site binding model to extract

and

Caption: Step-by-step experimental workflow for Isothermal Titration Calorimetry (ITC).

Protocol B: 2D EXSY NMR for Cleavage Equilibrium

To measure the equilibrium constant (

Causality & Rationale: Traditional kinetic assays (like HPLC) can shift the equilibrium during separation. EXSY NMR measures the chemical exchange between the intact carbamate and the cleaved products at equilibrium in a single tube, ensuring that the derived thermodynamic parameters are absolute.

-

Equilibration: Dissolve the cyclopropylmethyl carbamate in a buffered D

O solution inside an NMR tube. Allow the system to reach thermodynamic equilibrium at the desired temperature (e.g., 300 K). -

Pulse Sequence Setup: Set up a 2D NOESY/EXSY pulse sequence. The mixing time (

) is the critical parameter; it must be set on the order of the inverse of the expected exchange rate ( -

Data Acquisition: Acquire the 2D spectrum. Cross-peaks will appear between the signals of the intact cyclopropylmethyl protons and the cleaved cyclopropylmethyl amine/alcohol protons.

-

Kinetic Extraction: Integrate the diagonal peaks and cross-peaks. Use the matrix equations of the EXSY experiment to calculate the forward (

) and reverse ( -

Thermodynamic Calculation: Calculate the equilibrium constant

. Derive the standard free energy using

Conclusion

The cyclopropylmethyl carbamate is a thermodynamically privileged motif. In drug design, it leverages both the entropic pre-organization of the rigid cyclopropyl ring and the enthalpic gains of its unique orbital structure to maximize target affinity. In chemical synthesis and materials science, the endothermic nature of its cleavage provides a stable, yet reversibly tunable linkage. By mastering the thermodynamic principles and employing rigorous analytical protocols like ITC and EXSY NMR, researchers can rationally design next-generation therapeutics and advanced materials.

References

-

Understanding Carbamate Formation Reaction Thermochemistry of Amino Acids as Solvents for Postcombustion CO2 Capture The Journal of Physical Chemistry B - ACS Publications[Link]

-

The role of binding thermodynamics in medicinal chemistry optimizations Repository of the Academy's Library (MTAK) [Link]

-

Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance MDPI[Link]

-

N-carboxymethanofuran (carbamate) formation from methanofuran and CO2 in methanogenic archaea. Thermodynamics and kinetics of the spontaneous reaction PubMed (National Institutes of Health)[Link]

Sources

- 1. real.mtak.hu [real.mtak.hu]

- 2. Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance | MDPI [mdpi.com]

- 3. N-carboxymethanofuran (carbamate) formation from methanofuran and CO2 in methanogenic archaea. Thermodynamics and kinetics of the spontaneous reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis of Phenyl N-(cyclopropylmethyl)carbamate from phenyl chloroformate

Strategic Context & Application

The carbamate functional group is a cornerstone in modern drug design, serving as a bioisostere for amide bonds to enhance metabolic stability against proteases, and acting as a robust linkage in prodrugs[1]. The synthesis of Phenyl N-(cyclopropylmethyl)carbamate combines the unique physicochemical properties of the cyclopropylmethyl moiety—often utilized to modulate lipophilicity and receptor binding (e.g., in opioid antagonists)—with the versatility of the phenyloxycarbonyl (Phoc) group.

While aliphatic carbamates (like Boc or Cbz) are primarily used as terminal protecting groups, phenyl carbamates serve a dual purpose. They are stable enough to be isolated and stored, yet sufficiently activated to serve as electrophilic intermediates for the downstream synthesis of unsymmetrical ureas upon reaction with a second amine[2]. The chloroformate route provides a versatile and highly efficient alternative to the use of highly toxic and often inaccessible isocyanates[3].

Mechanistic Causality & Reaction Design

As a self-validating protocol, every reagent and condition is selected based on precise mechanistic causality:

-

Electrophile Selection: Phenyl chloroformate is selected over aliphatic alternatives because the phenoxide ion is a superior leaving group compared to alkoxides. This allows the resulting phenyl carbamate to be utilized later in urea synthesis via an E1cb-type mechanism, where the primary amine's carbamate forms an isocyanate intermediate in situ under specific basic conditions[2].

-

Base Scavenging (Triethylamine): The nucleophilic attack of cyclopropylmethanamine on phenyl chloroformate generates one equivalent of hydrochloric acid (HCl)[1]. Without an acid scavenger, the unreacted amine would rapidly protonate to form an unreactive ammonium salt, capping the theoretical yield at 50%. Triethylamine (TEA) is employed to neutralize the HCl, driving the reaction to completion[4].

-

Thermal Control (0 °C to RT): The initial formation of the tetrahedral intermediate is highly exothermic. Dropwise addition at 0 °C prevents thermal degradation, limits the formation of symmetrical urea byproducts, and controls the rapid precipitation of TEA-HCl.

Mechanistic pathway of phenyl carbamate formation via a tetrahedral intermediate.

Quantitative Reaction Parameters

To ensure reproducibility, the stoichiometric ratios and parameters are standardized below.

| Reagent / Parameter | MW ( g/mol ) | Equivalents | Amount (for 10 mmol scale) | Role in System |

| Cyclopropylmethanamine | 71.12 | 1.0 | 711 mg (10.0 mmol) | Primary Nucleophile |

| Phenyl Chloroformate | 156.57 | 1.1 | 1.72 g (11.0 mmol) | Electrophile[1] |

| Triethylamine (TEA) | 101.19 | 1.5 | 1.52 g (15.0 mmol) | Acid Scavenger[4] |

| Dichloromethane (DCM) | 84.93 | N/A | 40 mL (0.25 M) | Anhydrous Solvent |

| Reaction Temperature | N/A | N/A | 0 °C | Kinetic Control |

| Reaction Time | N/A | N/A | 2 - 4 hours | Complete Conversion |

Experimental Protocol

This step-by-step methodology is designed as a self-validating workflow. Visual and physical cues are embedded to confirm the reaction's progression.

Step 1: System Assembly & Purging

-

Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar.

-

Purge the flask with Argon (or Nitrogen) to maintain an inert atmosphere, preventing the hydrolysis of phenyl chloroformate into phenol and

. -

Dissolve cyclopropylmethanamine (10.0 mmol) in 30 mL of anhydrous DCM.

-

Add Triethylamine (15.0 mmol) to the solution in one portion.

Step 2: Thermal Control & Electrophile Addition 5. Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes. 6. In a separate dry vial, dilute phenyl chloroformate (11.0 mmol) in 10 mL of anhydrous DCM. 7. Using a syringe or dropping funnel, add the phenyl chloroformate solution dropwise over 15-20 minutes to the vigorously stirred amine solution.

- Validation Cue: Immediate formation of a dense white precipitate (TEA-HCl) will be observed upon addition, confirming the progression of the nucleophilic acyl substitution[1].

Step 3: Reaction Propagation 8. Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 25 °C). 9. Stir the mixture for 2 to 4 hours. Monitor the reaction via Thin-Layer Chromatography (TLC) using a 20% Ethyl Acetate in Hexanes solvent system.

- Validation Cue: The primary amine (ninhydrin active) should disappear, replaced by a higher-Rf UV-active spot corresponding to the carbamate.

Step 4: Aqueous Quench & Extraction

10. Quench the reaction by adding 20 mL of saturated aqueous

Step 5: Isolation & Purification

13. Dry the organic layer over anhydrous

Experimental workflow for the synthesis and isolation of Phenyl N-(cyclopropylmethyl)carbamate.

Analytical Validation (Self-Validating Signatures)

To ensure the structural integrity of the synthesized compound, verify the product against these expected spectroscopic signatures:

-

1H NMR (

, 400 MHz):- 7.35 - 7.10 (m, 5H): Aromatic protons from the phenyloxy moiety.

-

5.20 (br s, 1H): Carbamate N-H proton (exchangeable with

-

3.15 (t, 2H): Methylene protons adjacent to the nitrogen (

- 1.05 (m, 1H): Methine proton of the cyclopropyl ring.

- 0.55 - 0.20 (m, 4H): Methylene protons of the cyclopropyl ring.

-

Mass Spectrometry (ESI-MS): Expected

at m/z 192.1.

References

-

Thibaudeau, S., et al. "Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study." National Center for Biotechnology Information (PMC). Available at:[Link]

- Google Patents. "WO1984001380A1 - Production of phenyl carbamates." Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. WO1984001380A1 - Production of phenyl carbamates - Google Patents [patents.google.com]

Application Note and Protocol: Synthesis of Phenyl N-(cyclopropylmethyl)carbamate

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis of phenyl N-(cyclopropylmethyl)carbamate through the reaction of cyclopropylmethylamine and phenyl chloroformate. Carbamates are a critical functional group in medicinal chemistry, often utilized as stable bioisosteres for amide bonds, as prodrug moieties to enhance pharmacokinetic profiles, and as key pharmacophores in various drug candidates.[1] Phenyl chloroformate serves as a highly efficient reagent for the synthesis of these carbamates from primary and secondary amines.[1] This protocol details the necessary reagents, equipment, step-by-step procedure, safety precautions, and methods for purification and characterization of the final product. The causality behind experimental choices is explained to provide a deeper understanding of the reaction for researchers.

Introduction

The reaction between an amine and a chloroformate is a robust and widely employed method for the formation of a carbamate linkage.[2] Specifically, the reaction of cyclopropylmethylamine with phenyl chloroformate yields phenyl N-(cyclopropylmethyl)carbamate, a molecule with potential applications in the development of novel therapeutics. The cyclopropylmethyl moiety is a valuable structural motif in medicinal chemistry, known to impart unique conformational constraints and metabolic stability.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of cyclopropylmethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of phenyl chloroformate. This is followed by the elimination of a chloride ion, and subsequent loss of a proton from the nitrogen, to form the stable carbamate product. A base is typically employed to neutralize the hydrochloric acid byproduct.[2]

Materials and Equipment

Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |

| Cyclopropylmethylamine | C₄H₉N | 71.12 | 10 | 1.0 |

| Phenyl Chloroformate | C₇H₅ClO₂ | 156.57 | 11 | 1.1 |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 12 | 1.2 |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | - | - |

| Deionized Water | H₂O | 18.02 | - | - |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | - | - |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | - | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | - |

Equipment

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

UV lamp for TLC visualization

-

Glassware for extraction and purification

-

Standard laboratory personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.[3][4][5]

Experimental Protocol

Reaction Workflow Diagram

Caption: A typical experimental workflow for carbamate synthesis.

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclopropylmethylamine (10 mmol, 1.0 equiv) and triethylamine (12 mmol, 1.2 equiv) in 30 mL of anhydrous dichloromethane (DCM).

-

Causality: Anhydrous DCM is used as the solvent because it is inert to the reactants and readily dissolves them. Triethylamine acts as a base to neutralize the hydrochloric acid that is formed as a byproduct of the reaction, driving the equilibrium towards the product.

-

-

Addition of Phenyl Chloroformate: Cool the stirred solution to 0 °C using an ice bath. Add phenyl chloroformate (11 mmol, 1.1 equiv) dropwise to the solution over a period of 15-20 minutes using a dropping funnel.

-